molecular formula C9H11NO5 B1436140 2-[(2,6-Dimethoxypyridin-3-yl)oxy]acetic acid CAS No. 2168897-42-3

2-[(2,6-Dimethoxypyridin-3-yl)oxy]acetic acid

Cat. No. B1436140
CAS RN: 2168897-42-3
M. Wt: 213.19 g/mol
InChI Key: NXAHBDQZNUDIKG-UHFFFAOYSA-N
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Description

2-[(2,6-Dimethoxypyridin-3-yl)oxy]acetic acid is a chemical compound with the molecular formula C9H11NO5 . It has a molecular weight of 213.19 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11NO5/c1-13-7-4-3-6 (9 (10-7)14-2)15-5-8 (11)12/h3-4H,5H2,1-2H3, (H,11,12) . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not provided in the available resources. Chemical reactions would depend on the conditions and reagents used .


Physical And Chemical Properties Analysis

This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources .

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure of Related Pyridine Herbicides : Research on compounds structurally similar to 2-[(2,6-Dimethoxypyridin-3-yl)oxy]acetic acid, such as triclopyr and fluroxypyr, has focused on their crystal structure to understand their molecular conformations and interactions. These studies provide insight into how molecular arrangement affects the activity and stability of such compounds (Cho et al., 2014); (Park et al., 2016).

Synthetic Methodologies

  • Synthesis and Structural Studies : Studies on the synthesis of related pyridine derivatives have been conducted to explore their structural characteristics and potential applications in various fields, such as material science and pharmacology (Chui et al., 2004).

Catalytic Applications

  • Catalytic Performance in Organic Reactions : The catalytic abilities of copper complexes with pyridine-based ligands for the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water have been investigated. This research underscores the potential of pyridine derivatives in facilitating environmentally friendly chemical transformations (Xie et al., 2014).

Potential Biological Activities

  • Biological Activity of Benzoxazolyl Derivatives : Research into the charge density and molecular properties of benzoxazolyl compounds, which share a common heterocyclic motif with this compound, aims to better understand their biological activity and potential applications in drug design and development (Wang et al., 2016).

Mechanism of Action

The mechanism of action for 2-[(2,6-Dimethoxypyridin-3-yl)oxy]acetic acid is not specified in the available resources. The mechanism of action would depend on the biological or chemical system in which the compound is used .

Safety and Hazards

Specific safety and hazard information for 2-[(2,6-Dimethoxypyridin-3-yl)oxy]acetic acid is not provided in the available resources. Standard safety precautions for handling chemical substances should be followed .

Future Directions

The future directions for research and applications of 2-[(2,6-Dimethoxypyridin-3-yl)oxy]acetic acid are not specified in the available resources. The compound could potentially be used in various chemical reactions or biological studies, depending on its properties .

properties

IUPAC Name

2-(2,6-dimethoxypyridin-3-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c1-13-7-4-3-6(9(10-7)14-2)15-5-8(11)12/h3-4H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAHBDQZNUDIKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)OCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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